molecular formula C6F5KO3S B8430853 Potassium pentafluorobenzenesulfonate

Potassium pentafluorobenzenesulfonate

Cat. No.: B8430853
M. Wt: 286.22 g/mol
InChI Key: GDKPSFPFXBHKKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium pentafluorobenzenesulfonate is an organofluorine compound that serves as a critical reagent in modern synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its application as a superior pseudohalide substrate in palladium-catalyzed cyanation reactions for the efficient synthesis of biaryl nitriles . This methodology, which utilizes environmentally benign potassium hexacyanoferrate as a cyanide source, proceeds under exceptionally mild conditions (40°C for 3 hours) and yields a diverse range of electronically biased and sterically challenging nitrile products in excellent yields of 85-97% . The strong electron-withdrawing nature of the pentafluorobenzenesulfonate (OPFB) group enhances the reactivity of the associated aryl group, making it an excellent leaving group that facilitates oxidative addition to palladium catalysts. This property makes it a highly effective and bench-stable alternative to traditional aryl halides in catalytic cycles. The nitrile products obtained are vital synthetic intermediates in pharmaceutical development and materials science, as the cyano group can be readily transformed into amines, amides, carboxylic acids, and tetrazoles. This compound is For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for human or veterinary diagnostic or therapeutic use, nor for incorporation into consumer products.

Properties

Molecular Formula

C6F5KO3S

Molecular Weight

286.22 g/mol

IUPAC Name

potassium;2,3,4,5,6-pentafluorobenzenesulfonate

InChI

InChI=1S/C6HF5O3S.K/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h(H,12,13,14);/q;+1/p-1

InChI Key

GDKPSFPFXBHKKK-UHFFFAOYSA-M

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[K+]

Origin of Product

United States

Comparison with Similar Compounds

Sodium Pentafluorobenzenesulfonate

Structure : C₆F₅SO₃Na.
Key Differences :

  • Cation Effects : The sodium ion offers higher solubility in polar solvents compared to potassium, making it preferable in aqueous-phase reactions .
  • Applications : Predominantly used in industrial settings, such as pesticide synthesis and polymer stabilization, due to cost-effectiveness .
Property Potassium Salt Sodium Salt
Molecular Weight (g/mol) ~280 (estimated) 280.14
Solubility Moderate in polar aprotic solvents High in water
Thermal Stability Stable up to 200°C Similar, but less studied

Dimesitylammonium Pentafluorobenzenesulfonate

Structure : C₁₈H₂₃N·C₆HF₅O₃S.
Key Differences :

  • Cation Bulkiness : The bulky dimesitylammonium cation improves catalytic performance in ester condensation by stabilizing transition states and reducing side reactions .
  • Stability : Exhibits superior air and moisture stability, enabling use in open-atmosphere reactions .
Property Potassium Salt Dimesitylammonium Salt
Molecular Weight (g/mol) ~280 501.5
Catalytic Efficiency Moderate High (yields >90% in ester condensations)
Handling Requires inert atmosphere Air-stable

Trifluoromethanesulfonate (Triflate) Salts

Structure : CF₃SO₃⁻ with various cations.
Key Differences :

  • Reactivity : Triflates (e.g., TfO⁻) are more reactive leaving groups than pentafluorobenzenesulfonates (FsO⁻) in alkylation reactions due to higher electrophilicity .
  • Applications : Widely used in SN2 reactions and polymer chemistry, whereas FsO⁻ is favored in fluorination and biomedical imaging .
Property FsO⁻ (Pentafluorobenzenesulfonate) TfO⁻ (Triflate)
Reaction Rate (Alkylation) Moderate (minutes to hours) Fast (seconds to minutes)
Thermal Stability High Lower (decomposes above 150°C)

Perfluorohexane Sulfonate (PFHxS)

Structure : C₆F₁₃SO₃⁻.
Key Differences :

  • Regulatory Status : PFHxS is restricted under international treaties (e.g., Stockholm Convention), while pentafluorobenzenesulfonates remain unregulated .
Property PFHxS Pentafluorobenzenesulfonate
Persistence High (decades in environment) Unknown, likely lower
Toxicity Linked to endocrine disruption No reported hazards

Research Findings and Data Highlights

Reactivity in Fluorination Reactions

  • This compound enables efficient ¹⁸F-labeling of benzene derivatives under mild conditions (150°C, 15 minutes) with radiochemical yields exceeding 90% .
  • In contrast, benzyl triflate requires lower temperatures (room temperature) but suffers from rapid decomposition .

Catalytic Performance

  • Dimesitylammonium pentafluorobenzenesulfonate achieves >95% yield in ester condensations without dehydration agents, outperforming non-fluorinated sulfonates .
  • Zirconium pentafluorobenzenesulfonate catalysts show exceptional stability in epoxide ring-opening reactions, retaining activity after five cycles .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows the general equation:

C6F5SO3H+KOHC6F5SO3K+H2O\text{C}6\text{F}5\text{SO}3\text{H} + \text{KOH} \rightarrow \text{C}6\text{F}5\text{SO}3\text{K} + \text{H}_2\text{O}

A 1:1 molar ratio of acid to base is typically employed to ensure complete conversion. Potassium carbonate may also be used, requiring a 1:0.5 molar ratio due to its dibasic nature:

2C6F5SO3H+K2CO32C6F5SO3K+CO2+H2O2\text{C}6\text{F}5\text{SO}3\text{H} + \text{K}2\text{CO}3 \rightarrow 2\text{C}6\text{F}5\text{SO}3\text{K} + \text{CO}2 + \text{H}2\text{O}

Reaction Conditions and Optimization

  • Solvent : Water is the primary solvent due to the high solubility of both reactants. Aqueous ethanol (50–70%) is occasionally used to enhance solubility of the sulfonic acid.

  • Temperature : Reactions are conducted at room temperature (20–25°C) to minimize side reactions. Exothermicity is moderate, requiring no external cooling.

  • pH Control : The reaction mixture is maintained at pH 7–8 to prevent residual acidity, monitored via litmus paper or pH meter.

Yield and Scalability

Yields exceeding 90% are routinely achieved under optimized conditions. The process is scalable, with industrial protocols favoring continuous stirred-tank reactors (CSTRs) for batches exceeding 100 kg.

Alternative Synthesis Using Potassium tert-Butoxide in Anhydrous Media

For moisture-sensitive applications, this compound can be synthesized in anhydrous organic solvents using potassium tert-butoxide (KOtBu\text{KOtBu}).

Reaction Protocol

  • Solvent Selection : Tetrahydrofuran (THF) or dioxane is preferred for their ability to dissolve both KOtBu\text{KOtBu} and pentafluorobenzenesulfonic acid.

  • Stoichiometry : A 1:1 molar ratio of acid to KOtBu\text{KOtBu} ensures complete deprotonation:

C6F5SO3H+KOtBuC6F5SO3K+tBuOH\text{C}6\text{F}5\text{SO}3\text{H} + \text{KOtBu} \rightarrow \text{C}6\text{F}5\text{SO}3\text{K} + \text{tBuOH}

  • Temperature : Reactions are performed at 40–60°C to accelerate kinetics, with reflux conditions avoided to prevent tert-butanol co-distillation.

Advantages and Limitations

  • Advantages : Avoids aqueous workup, ideal for anhydrous downstream applications.

  • Limitations : Higher cost of KOtBu\text{KOtBu} and lower yields (75–85%) due to competing side reactions.

Large-Scale Production Considerations

Industrial-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Neutralization : Automated pH control systems maintain optimal conditions in flow reactors, reducing batch-to-batch variability.

  • Solvent Recovery : Ethanol-water mixtures are distilled and recycled, achieving >95% solvent recovery.

  • Waste Management : Byproducts like CO2\text{CO}_2 (from K2CO3\text{K}_2\text{CO}_3) are scrubbed using alkaline solutions to minimize environmental impact.

Purification and Crystallization Techniques

Crude this compound is purified via:

Recrystallization

  • Solvent System : A 3:1 v/v ethanol-water mixture is optimal. The compound exhibits a solubility of 12 g/100 mL at 25°C.

  • Cooling Rate : Gradual cooling (1–2°C/min) yields large crystals with minimal occluded impurities.

Filtration and Drying

  • Filtration : Buchner funnels with cellulose filter papers (pore size 10–15 μm) achieve >99% solid recovery.

  • Drying : Vacuum ovens at 80°C for 12 hours reduce moisture content to <0.1% w/w.

Comparative Analysis of Synthesis Methods

Parameter Neutralization (KOH) Anhydrous (KOtBu\text{KOtBu})
Yield 90–95%75–85%
Purity ≥99%97–98%
Scalability ExcellentModerate
Cost LowHigh
Anhydrous Compatibility NoYes

Applications in Synthetic Chemistry

This compound serves as:

  • Radical Initiator : Facilitates photoinduced C–S bond formation in alkylalkynyl sulfone synthesis.

  • Catalytic Intermediate : Enhances esterification rates when paired with ammonium salts .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing potassium pentafluorobenzenesulfonate, and how can purity be ensured?

  • Methodological Answer : Synthesis often involves nucleophilic substitution using pentafluorobenzenesulfonyl precursors. For example, benzyl pentafluorobenzenesulfonate reacts with potassium fluoride under controlled conditions (150°C, 15 minutes in acetonitrile) to yield fluorinated derivatives. Purity is confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted precursors .

Q. How is structural characterization of this compound performed in crystallography studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, dimesitylammonium pentafluorobenzenesulfonate derivatives have been analyzed to determine bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding with fluorinated groups). Data refinement tools like SHELX or OLEX2 are used to resolve structural ambiguities .

Q. What toxicity assessment frameworks are recommended for evaluating this compound in biological systems?

  • Methodological Answer : The U.S. EPA’s evidence synthesis approach integrates in vivo, in vitro, and epidemiological data. Studies should include dose-response curves, control groups, and endpoints like organ weight changes or serum biomarkers. Systematic reviews should categorize study confidence (e.g., high/low bias) to prioritize robust findings .

Advanced Research Questions

Q. How can contradictions in toxicity data across studies be resolved?

  • Methodological Answer : Apply evidence integration frameworks, such as the EPA’s "Study Confidence" evaluation, which assesses experimental rigor (e.g., sample size, blinding) and consistency across models. For example, discrepancies in hepatotoxicity outcomes may arise from species-specific metabolic pathways, necessitating cross-validation using human cell lines or computational toxicology models .

Q. What advanced analytical techniques are used to study environmental persistence and bioaccumulation?

  • Methodological Answer : Paired serum-urine biomonitoring (as in NHANES studies) quantifies PFAS metabolites. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation distinguishes structural isomers. Environmental samples require solid-phase extraction (SPE) and isotope dilution to minimize matrix interference .

Q. How is this compound utilized in radiopharmaceutical synthesis?

  • Methodological Answer : The pentafluorobenzenesulfonate group serves as a leaving group in nucleophilic 18F-fluorination. For example, benzyl pentafluorobenzenesulfonate reacts with [18F]fluoride-Kryptofix complexes to produce 18F-labeled aromatic compounds. Fluorous SPE purification (e.g., FluoroFlash®) isolates the product from unreacted precursors .

Q. What strategies mitigate challenges in crystallizing fluorinated sulfonate salts?

  • Methodological Answer : Slow vapor diffusion with polar solvents (e.g., acetone/water mixtures) promotes crystal growth. Fluorophilic interactions can be exploited to stabilize lattices. For hygroscopic salts, anhydrous conditions and inert gas atmospheres (e.g., argon) prevent hydration-induced defects .

Data Analysis and Experimental Design

Q. How should researchers design studies to account for PFAS cross-contamination in laboratory settings?

  • Methodological Answer : Implement ISO 9001-certified protocols for glassware cleaning (e.g., baking at 450°C) and use PFAS-free solvents. Blank samples must be analyzed in parallel to detect background contamination. LC-MS/MS with MRM (multiple reaction monitoring) enhances detection specificity .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer : Benchmark dose (BMD) modeling quantifies thresholds for adverse effects. Bayesian hierarchical models account for inter-study variability. Sensitivity analyses should test assumptions about non-linear responses (e.g., hormesis) .

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